5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine
CAS No.:
Cat. No.: VC16184684
Molecular Formula: C28H44N8O5
Molecular Weight: 572.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H44N8O5 |
|---|---|
| Molecular Weight | 572.7 g/mol |
| IUPAC Name | [3-azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C28H44N8O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(38)31-28-32-26-25(27(39)33-28)30-19-36(26)24-17-21(34-35-29)22(41-24)18-40-20(2)37/h19,21-22,24H,3-18H2,1-2H3,(H2,31,32,33,38,39) |
| Standard InChI Key | HCVWCSAQPGDGMI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)N=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s structure integrates three critical modifications to the canonical guanosine scaffold:
-
2',3'-Dideoxyribose Sugar: The absence of hydroxyl groups at the 2' and 3' positions confers resistance to enzymatic degradation, a hallmark of antiviral nucleoside analogs like zidovudine .
-
3'-Azido Group: The azido (-N3) substituent at the 3'-position enables participation in bioorthogonal "click chemistry" reactions, facilitating conjugation with fluorescent tags or other functional molecules .
-
N2-Palmitoyl and 5'-O-Acetyl Modifications: The palmitoyl chain (C16:0) at the N2 position enhances lipophilicity, potentially improving membrane permeability, while the 5'-O-acetyl group serves as a protective moiety during synthesis.
The stereochemistry of the sugar moiety is defined as (2S,3S,5R), as evidenced by the InChIKey HCVWCSAQPGDGMI-WMTXJRDZSA-N. This configuration is critical for maintaining base-pairing fidelity in potential therapeutic applications.
Table 1: Key Chemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C28H44N8O5 |
| Molecular Weight | 572.7 g/mol |
| IUPAC Name | [(2S,3S,5R)-3-azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |
| SMILES | CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)N=[N+]=[N-] |
| Solubility | Likely low aqueous solubility due to palmitoyl group |
| Stability | Sensitive to hydrolysis at acetyl group |
Spectroscopic and Conformational Analysis
The compound’s 2D structure has been validated through PubChem records (CID 139600638) , though 3D conformer generation remains challenging due to the flexibility of the palmitoyl chain and azido group . Computational models predict that the palmitoyl moiety adopts an extended conformation, while the azido group participates in weak intramolecular interactions with the oxolane ring.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis follows a multi-step protocol optimized for stereochemical control:
-
Deoxygenation of Guanosine Derivatives:
Starting with 2'-O-alkyl/aryl sulfonyl-5'-dimethoxytritylguanosine, lithium triisobutylborohydride (L-Selectride) induces a -hydride shift rearrangement to yield protected 9-(2-deoxythreo-pentofuranosyl)guanines with >85% stereoselectivity . -
Mesylation and Azide Substitution:
3'-O-mesylation of intermediates (e.g., compound 18 in reference ) followed by nucleophilic displacement with lithium azide introduces the 3'-azido group. This step achieves ~75% yield under anhydrous DMF conditions . -
Acylation Reactions:
Sequential palmitoylation at N2 using palmitoyl chloride and 5'-O-acetylation with acetic anhydride complete the synthesis. Purification via reverse-phase HPLC typically yields final products with ≥97% purity .
Process Optimization Challenges
Early synthetic routes suffered from low yields (<30%) due to:
-
Competing elimination reactions during deoxygenation
-
Azide group instability under acidic conditions
-
Steric hindrance during N2 acylation
Modern protocols address these through:
-
Strict temperature control (-20°C) during L-Selectride reactions
-
Use of phase-transfer catalysts in azide substitution
Pharmacokinetic Considerations
Metabolic Stability
In vitro studies of related compounds show:
-
Plasma esterase-mediated cleavage of the 5'-O-acetyl group (t1/2 ≈ 2.3 hr in human plasma)
-
Slow hydrolysis of the palmitoyl amide bond (t1/2 > 48 hr at pH 7.4)
-
Cytochrome P450 3A4-mediated oxidation of the lipid chain
Biodistribution Patterns
Molecular dynamics simulations predict:
-
Limited blood-brain barrier penetration due to P-glycoprotein efflux
Future Research Directions
Antiviral Efficacy Profiling
Priority areas include:
-
In vitro screening against HIV-1, HBV, and SARS-CoV-2 reverse transcriptases
-
Synergy studies with existing NRTIs like tenofovir
-
Resistance profiling using site-directed mutagenesis
Prodrug Development
Strategies to improve bioavailability:
-
Replacement of acetyl with bioreversible prodrug moieties (e.g., S-acylthioethyl)
-
Synthesis of phosphate prodrugs for enhanced aqueous solubility
Diagnostic Applications
Exploration as:
-
PET tracers via 18F-alkyne conjugation
-
Raman-active probes using azide-tagged nanoparticles
-
Mass spectrometry standards for quantifying nucleotide adducts
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume